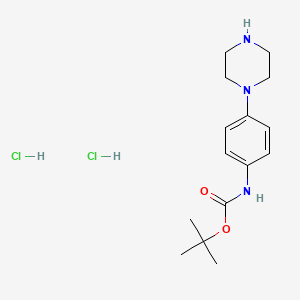

1-(4-Boc-amino-phenyl)-piperazine

CAS No.:

Cat. No.: VC18271104

Molecular Formula: C15H25Cl2N3O2

Molecular Weight: 350.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H25Cl2N3O2 |

|---|---|

| Molecular Weight | 350.3 g/mol |

| IUPAC Name | tert-butyl N-(4-piperazin-1-ylphenyl)carbamate;dihydrochloride |

| Standard InChI | InChI=1S/C15H23N3O2.2ClH/c1-15(2,3)20-14(19)17-12-4-6-13(7-5-12)18-10-8-16-9-11-18;;/h4-7,16H,8-11H2,1-3H3,(H,17,19);2*1H |

| Standard InChI Key | YGFKHVZRQGHMFN-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC=C(C=C1)N2CCNCC2.Cl.Cl |

Introduction

Chemical and Structural Profile

Molecular Identity

1-(4-Boc-amino-phenyl)-piperazine, systematically named tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate, features a piperazine ring substituted with a Boc-protected 4-aminophenyl group. Its molecular formula is , with a molecular weight of 277.37 g/mol . The Boc group () protects the amine moiety, enhancing stability during synthetic reactions while allowing deprotection under acidic conditions for further functionalization .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 170911-92-9 | |

| Density | 1.1 ± 0.1 g/cm³ | |

| Boiling Point | 412.7 ± 45.0 °C at 760 mmHg | |

| Melting Point | 119 °C | |

| Solubility | Slightly soluble in water | |

| Flash Point | 203.4 ± 28.7 °C |

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 1-(4-Boc-amino-phenyl)-piperazine typically involves a two-step process:

-

Protection of 4-aminophenyl: Reaction of 4-aminophenyl with di-tert-butyl dicarbonate (Boc anhydride) yields 4-Boc-amino-phenyl .

-

Piperazine Coupling: The Boc-protected intermediate undergoes nucleophilic substitution with piperazine under basic conditions (e.g., potassium carbonate in acetonitrile) to form the final product .

Industrial-scale production optimizes these steps using continuous flow reactors to enhance yield (>85%) and purity (>97%) . Automated systems minimize byproducts such as unreacted piperazine or deprotected amines.

Key Reaction Mechanisms

-

Boc Deprotection: Treatment with trifluoroacetic acid (TFA) in dichloromethane removes the Boc group, regenerating the primary amine for subsequent reactions .

-

Amide Bond Formation: The deprotected amine participates in HATU-mediated couplings with carboxylic acids, critical for constructing HDAC inhibitor scaffolds .

Applications in Pharmaceutical Research

HDAC Inhibitor Development

Recent studies demonstrate the utility of 1-(4-Boc-amino-phenyl)-piperazine in synthesizing indole-piperazine hybrids with potent HDAC inhibitory activity . For example:

-

Compound 6a (IC = 205 nM against HDAC1) outperformed the FDA-approved drug chidamide (IC = 311 nM) in enzymatic assays .

-

6a exhibited selective inhibition of class I HDACs (HDAC1–3), making it a candidate for targeted cancer therapy .

Table 2: HDAC Inhibition Profiles of Selected Derivatives

| Compound | HDAC1 IC (nM) | Selectivity (Class I) | Antiproliferative Activity (HCT116) |

|---|---|---|---|

| 6a | 205 | High | IC = 1.2 µM |

| 6b | 280 | Moderate | IC = 2.8 µM |

| Chidamide | 311 | Broad-spectrum | IC = 1.5 µM |

Anticancer Activity

In vitro evaluations revealed that 6a inhibits proliferation in K562 (leukemia) and HCT116 (colon cancer) cell lines at micromolar concentrations, surpassing chidamide in efficacy . Mechanistic studies attribute this activity to HDAC-mediated chromatin remodeling and apoptosis induction.

Comparative Analysis with Structural Analogs

Positional Isomerism

The 4-aminophenyl substituent confers distinct reactivity compared to isomers like 1-Boc-4-(2-aminophenyl)piperazine (CAS 170017-74-0) . The para-substitution enhances steric accessibility for enzyme binding, whereas ortho-substituted analogs exhibit reduced HDAC affinity due to conformational constraints .

Piperazine vs. Piperidine Derivatives

Replacing the piperazine ring with piperidine (as in 1-BOC-4-(4-aminophenyl)piperidine, CAS 170011-57-1) alters solubility and bioavailability. Piperidine derivatives display higher lipophilicity () compared to piperazine analogs (), impacting blood-brain barrier permeability .

Industrial and Agrochemical Applications

Beyond pharmaceuticals, 1-(4-Boc-amino-phenyl)-piperazine serves as a precursor in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume